3-Chlorobenzyl isothiocyanate
Overview
Description
3-Chlorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has an average mass of 183.658 Da and a mono-isotopic mass of 182.990952 Da .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzyl isothiocyanate consists of a benzene ring with a chlorine atom and an isothiocyanate group attached to it . The isothiocyanate group is composed of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom .
Chemical Reactions Analysis
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are known to exhibit various chemical reactions. They are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .
Physical And Chemical Properties Analysis
3-Chlorobenzyl isothiocyanate has a boiling point of 278.7±15.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . Its vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has a flash point of 122.4±20.4 °C .
Scientific Research Applications
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Organic Synthesis
- Isothiocyanates are widely used as intermediates in organic synthesis . They exhibit high and versatile reactivity, making them valuable platforms for various transformations .
- The synthesis of isothiocyanates often involves the reaction of amines with compounds like phenyl chlorothionoformate .
- The exact methods and parameters can vary depending on the specific isothiocyanate being synthesized and the starting materials used .
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Pharmaceutical Ingredients
- Isothiocyanates are found in several natural products and pharmaceutical ingredients . They are biologically active molecules that have shown potential in various health-related applications .
- The methods of application can vary widely, depending on the specific use case and the form in which the isothiocyanate is being used .
- The outcomes of these applications can also vary, but many studies have reported positive results in terms of the biological activity of isothiocyanates .
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Food Preservation
- Certain isothiocyanates have antimicrobial properties, making them useful in food preservation .
- These compounds can be added to food as preservatives, and they have also been incorporated into food packaging films .
- The effectiveness of these applications can depend on various factors, but many studies have reported positive results .
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Anticarcinogenic Applications
- Isothiocyanates have shown potential as anticarcinogenic agents . They have been studied for their effects on various types of cancer, including hepatocellular carcinoma .
- The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
- Many studies have reported positive results, with isothiocyanates showing potential to inhibit the growth of cancer cells .
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Anti-inflammatory Applications
- Isothiocyanates have also been studied for their anti-inflammatory properties .
- The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
- Many studies have reported positive results, with isothiocyanates showing potential to reduce inflammation .
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Antioxidative Applications
- Isothiocyanates have shown antioxidative properties . They can act as indirect antioxidants, reducing oxidative stress .
- The methods of application can vary, but often involve administering the isothiocyanate to a model organism or using it in in vitro experiments .
- Many studies have reported positive results, with isothiocyanates showing potential to reduce oxidative stress .
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Antimicrobial Applications
- Isothiocyanates have shown antimicrobial properties . They can reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .
- These compounds are generally regarded as safe (GRAS) and are allowed to be added to food as preservatives .
- They have been found to be effective against both Gram-positive and Gram-negative bacteria .
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Neuroprotective Applications
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Food Packaging
- Due to their antimicrobial properties, isothiocyanates have been incorporated into food packaging films .
- These films can help to improve the shelf life of foodstuffs .
- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
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Taste Perception
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Extraction Technologies
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Stability and Bioavailability
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Pesticides
- Isothiocyanates have been used as pesticides due to their ability to deter a wide range of pests .
- They can be applied directly to crops or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific pest being targeted .
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Herbicides
- Certain isothiocyanates have herbicidal properties and can be used to control weeds .
- They can be applied directly to the soil or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific weed being targeted .
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Fungicides
- Isothiocyanates have been used as fungicides due to their ability to inhibit the growth of a wide range of fungi .
- They can be applied directly to crops or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific fungus being targeted .
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Nematicides
- Certain isothiocyanates have nematicidal properties and can be used to control nematodes .
- They can be applied directly to the soil or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific nematode being targeted .
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Insecticides
- Isothiocyanates have been used as insecticides due to their ability to deter a wide range of insects .
- They can be applied directly to crops or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific insect being targeted .
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Rodenticides
- Certain isothiocyanates have rodenticidal properties and can be used to control rodents .
- They can be applied directly to the soil or incorporated into the soil .
- The effectiveness of these applications can depend on various factors, including the specific isothiocyanate being used, the method of application, and the specific rodent being targeted .
Safety And Hazards
3-Chlorobenzyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-chloro-3-(isothiocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLZOLEJMSOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190439 | |
Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl isothiocyanate | |
CAS RN |
3694-58-4 | |
Record name | 1-Chloro-3-(isothiocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3694-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, m-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3694-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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